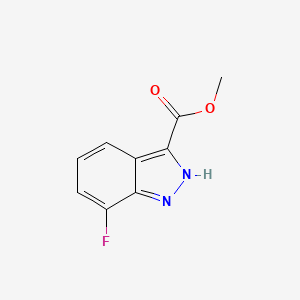

Methyl 7-fluoro-1H-indazole-3-carboxylate

Descripción general

Descripción

Methyl 7-fluoro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-fluoro-1H-indazole-3-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-fluoroindazole.

Carboxylation: The 7-fluoroindazole undergoes carboxylation at the 3rd position using carbon dioxide or a suitable carboxylating agent.

Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as:

Catalysts: Use of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Solvents: Common solvents include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Temperature and Pressure: Reactions are typically carried out at elevated temperatures (50-100°C) and atmospheric pressure.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 7-fluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Oxidative reactions can convert the methyl ester to a carboxylic acid.

Reduction: Reduction reactions can modify the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 1 and 2.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

Oxidation: Formation of 7-fluoro-1H-indazole-3-carboxylic acid.

Reduction: Formation of 7-fluoro-1H-indazole-3-methanol.

Substitution: Formation of various substituted indazole derivatives.

Aplicaciones Científicas De Investigación

Methyl 7-fluoro-1H-indazole-3-carboxylate has demonstrated a variety of biological activities, making it a candidate for further research in medicinal applications.

Anticancer Activity

Recent studies indicate that this compound exhibits anticancer properties . In vitro experiments have shown its effectiveness against several cancer cell lines, suggesting its potential as a chemotherapeutic agent. It appears to act by inhibiting specific enzymes involved in cancer cell proliferation and survival pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects , particularly against various bacterial strains. This activity may be attributed to its ability to disrupt cellular processes in microorganisms.

Anti-inflammatory Effects

Research has highlighted the compound's potential as an anti-inflammatory agent . It may modulate inflammatory pathways by interacting with specific molecular targets, thereby reducing inflammation in various models .

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

- In Vitro Anticancer Studies : A study published in a peer-reviewed journal reported that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy : Another study assessed its effectiveness against resistant bacterial strains, demonstrating promising results that warrant further investigation into its potential as an antibiotic .

- Inflammatory Disease Models : Research involving animal models of inflammatory diseases showed that treatment with this compound resulted in reduced markers of inflammation, highlighting its therapeutic potential in conditions such as arthritis .

Mecanismo De Acción

The mechanism of action of Methyl 7-fluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Methyl 1H-indazole-3-carboxylate: Lacks the fluorine atom at the 7th position.

7-chloro-1H-indazole-3-carboxylate: Contains a chlorine atom instead of fluorine.

Methyl 5-fluoro-1H-indazole-3-carboxylate: Fluorine atom is at the 5th position instead of the 7th.

Uniqueness: Methyl 7-fluoro-1H-indazole-3-carboxylate is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Actividad Biológica

Methyl 7-fluoro-1H-indazole-3-carboxylate is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its biochemical properties, cellular effects, mechanisms of action, and potential applications in medicine.

This compound exhibits various biochemical properties that contribute to its biological activity:

- Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, potentially acting as either an inhibitor or activator depending on the specific enzymatic context. It can bind to the active site of enzymes, altering their activity and influencing metabolic processes.

- Protein Binding : It forms non-covalent interactions with proteins, affecting their conformation and function. This interaction can modulate cellular signaling pathways and gene expression.

Cellular Effects

The compound has been observed to exert profound effects on various cell types:

- Cell Signaling : this compound can influence cell signaling pathways, leading to changes in downstream signaling cascades. This modulation affects cellular functions such as proliferation, differentiation, and apoptosis.

- Gene Expression : It alters gene expression patterns by modulating the activity of signaling molecules, which can have implications for cancer biology and other diseases.

The mechanism of action involves several key aspects:

- Molecular Targets : The compound may interact with specific enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. For instance, it has been shown to inhibit key enzymes that regulate these processes.

- Pathways Involved : By modulating signaling pathways, this compound can lead to significant biological effects such as apoptosis in cancer cells. For example, studies have indicated that it can alter the p53/MDM2 interaction, promoting apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. For example, it showed an IC50 value of 5.15 µM against the K562 cell line, indicating potent inhibitory effects . The compound was found to induce apoptosis in a dose-dependent manner.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| K562 | 5.15 | Induces apoptosis via p53 pathway modulation |

| HEK-293 | 33.2 | Selective toxicity towards cancer cells |

Applications in Medicine

Due to its biological activity, this compound is being explored for various therapeutic applications:

- Antimicrobial Properties : Research suggests that it may possess antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.

- Anti-inflammatory and Analgesic Potential : The compound is also being studied for its potential use as an anti-inflammatory and analgesic agent due to its ability to modulate inflammatory pathways.

Propiedades

IUPAC Name |

methyl 7-fluoro-2H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)8-5-3-2-4-6(10)7(5)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIKHLPMOCBIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=C(C2=NN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679880 | |

| Record name | Methyl 7-fluoro-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932041-13-9 | |

| Record name | 1H-Indazole-3-carboxylic acid, 7-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932041-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-fluoro-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.